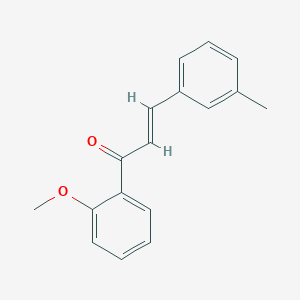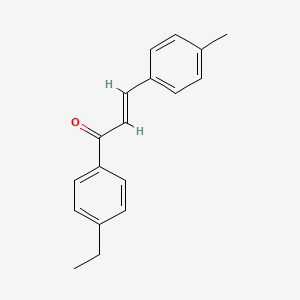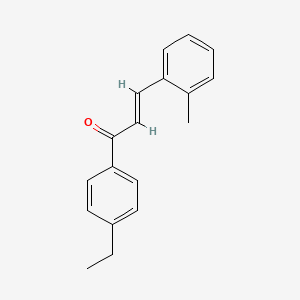
(2E)-1-(2-Methoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-1-(2-Methoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one, also known as 2-E-MMPP, is a synthetic compound that has been studied for its potential applications in scientific research and laboratory experiments. This compound has been studied for its biochemical and physiological effects, as well as its potential advantages and limitations for lab experiments.
Applications De Recherche Scientifique
(2E)-1-(2-Methoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one has been studied for its potential applications in scientific research. For example, it has been used as a model compound to study the enzymatic hydrolysis of esters, which is an important reaction in the production of drugs and other compounds. Additionally, (2E)-1-(2-Methoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one has been studied as a potential inhibitor of enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter. (2E)-1-(2-Methoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one has also been studied as a potential inhibitor of the enzyme lipoxygenase, which is involved in the biosynthesis of leukotrienes, a type of inflammatory mediator.
Mécanisme D'action
The mechanism of action of (2E)-1-(2-Methoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one is not fully understood. It is believed that (2E)-1-(2-Methoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one inhibits enzymes by binding to their active sites, thus preventing the enzymes from catalyzing reactions. Additionally, (2E)-1-(2-Methoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one may interact with other molecules in the cell, such as lipids, proteins, and nucleic acids.
Biochemical and Physiological Effects
(2E)-1-(2-Methoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one has been studied for its potential biochemical and physiological effects. For example, it has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. This can lead to an increase in the levels of acetylcholine, which can have a variety of effects on the body, including increased alertness and improved memory. Additionally, (2E)-1-(2-Methoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one has been shown to inhibit the enzyme lipoxygenase, which is involved in the biosynthesis of leukotrienes. This can lead to a decrease in the production of leukotrienes, which can reduce inflammation and improve respiratory function.
Avantages Et Limitations Des Expériences En Laboratoire
(2E)-1-(2-Methoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one has a number of advantages for use in laboratory experiments. For example, it is a relatively simple compound to synthesize, and it is relatively stable. Additionally, it is non-toxic and has a low odor. However, there are some limitations to using (2E)-1-(2-Methoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one in laboratory experiments. For example, it is not very soluble in water, which can make it difficult to use in certain types of experiments. Additionally, it can be difficult to control the concentration of (2E)-1-(2-Methoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one in a solution, which can make it difficult to accurately measure its effects.
Orientations Futures
There are a number of potential future directions for the study of (2E)-1-(2-Methoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one. For example, further research could be done to better understand its mechanism of action, as well as its biochemical and physiological effects. Additionally, more research could be done to identify other potential applications for (2E)-1-(2-Methoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one, such as in drug development or in the production of other compounds. Finally, further research could be done to improve the solubility of (2E)-1-(2-Methoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one, as well as to develop methods for better controlling its concentration in solutions.
Méthodes De Synthèse
(2E)-1-(2-Methoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one can be synthesized using a number of methods. One such method is the Michael addition reaction, which involves the addition of an enolate to an α,β-unsaturated carbonyl compound. This reaction can be catalyzed by a base, such as potassium carbonate, and a reducing agent, such as sodium borohydride, to produce (2E)-1-(2-Methoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one. Other methods for synthesizing (2E)-1-(2-Methoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one include the Stetter reaction and the Ugi reaction.
Propriétés
IUPAC Name |
(E)-1-(2-methoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O2/c1-13-6-5-7-14(12-13)10-11-16(18)15-8-3-4-9-17(15)19-2/h3-12H,1-2H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXQFFEWZAUDDOD-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=CC(=O)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C/C(=O)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(2-Methoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-1-(4-Ethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6356403.png)
![2-{[(tert-Butoxy)carbonyl][(4-methylphenyl)methyl]amino}acetic acid](/img/structure/B6356407.png)










